molecular formula C13H16N4O3 B2786737 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 1903419-41-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2786737
CAS No.: 1903419-41-9
M. Wt: 276.296
InChI Key: PEQZNAMIIWEDRI-UHFFFAOYSA-N
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Description

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring three key structural motifs: (1) a 1,2,4-oxadiazole ring, (2) a tetrahydrofuran (THF)-derived carboxamide group, and (3) a 1-methylpyrrole substituent. The 1,2,4-oxadiazole scaffold is widely recognized for its metabolic stability and bioisosteric utility in drug design, often serving as a replacement for ester or amide functionalities . The THF moiety enhances solubility and stereochemical complexity, while the 1-methylpyrrole group may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-17-6-2-4-9(17)12-15-11(20-16-12)8-14-13(18)10-5-3-7-19-10/h2,4,6,10H,3,5,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQZNAMIIWEDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide typically involves a multistep process:

  • Formation of 1-methyl-1H-pyrrole-2-carboxylic acid: : This can be achieved through the N-methylation of pyrrole, followed by carboxylation.

  • Conversion to oxadiazole: : The pyrrole carboxylic acid is then converted to its corresponding hydrazide, which is cyclized to form the oxadiazole ring using appropriate cyclization agents.

  • Linking to tetrahydrofuran-2-carboxamide: : The oxadiazole derivative is then reacted with a tetrahydrofuran-2-carboxylic acid derivative under coupling conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but optimized for large-scale operations. This involves:

  • Selection of efficient catalysts and solvents: to minimize reaction times and maximize yields.

  • Implementation of continuous flow processes: to ensure consistent production rates and quality.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide can undergo a variety of reactions, including:

  • Oxidation: : The compound can be oxidized at the pyrrole ring, potentially forming a range of oxidized derivatives.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions, affecting the electronic properties of the compound.

  • Substitution: : Both the pyrrole and oxadiazole rings are susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromic acid, can be used to oxidize the pyrrole ring.

  • Reducing agents: : Such as sodium borohydride, can be used to reduce the oxadiazole ring.

  • Substitution reagents: : Such as halogenating agents (chlorine or bromine) can be used for electrophilic substitutions.

Major Products

  • Oxidized derivatives: : Products with altered electronic properties, useful in different chemical applications.

  • Reduced derivatives: : Compounds with potentially different biological activities.

  • Substituted derivatives: : Molecules with varied functionality depending on the substituents introduced.

Scientific Research Applications

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide has found numerous applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing novel compounds due to its versatile reactivity.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its possible pharmacological properties and therapeutic potential.

Mechanism of Action

The specific mechanism of action for N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with various molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research, aiming to uncover the precise biological interactions and effects.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share a 1,2,4-oxadiazole core substituted at the 5-position with a tetrahydrofuran-containing methyl group.
  • The oxadiazole ring enhances metabolic stability and bioavailability in both cases.

Key Differences :

  • Substituents : The target compound features a 1-methylpyrrole at the oxadiazole 3-position and a carboxamide-linked THF group, whereas 2-chloro-5-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]aniline has an aniline group (para-chloro substitution) and lacks the pyrrole moiety .
  • In contrast, the pyrrole in the target compound could enhance interactions with heme-containing enzymes (e.g., cytochrome P450 isoforms) or kinase ATP-binding pockets.

Physicochemical Properties :

Property Target Compound 2-Chloro-5-[3-(Oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]aniline
Molecular Weight ~319.34 g/mol (estimated) 295.74 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity due to chloro group)
Solubility Moderate (THF enhances polarity) Low (chloro group reduces aqueous solubility)

N-(3-{[(1-Methyl-1H-pyrrol-2-yl)methyl]amino}phenyl)methanesulfonamide

Structural Similarities :

Key Differences :

  • Core Scaffold : The target compound uses a 1,2,4-oxadiazole-carboxamide framework, while this analogue employs a sulfonamide linker and lacks heterocyclic rigidity.
  • Pharmacokinetic Profile : Sulfonamides generally exhibit higher metabolic clearance due to susceptibility to glucuronidation, whereas oxadiazoles are more resistant to enzymatic degradation .

ETHYL5-((P-CYANOPHENYL)SULFONYLAMINO)-2-FUROATE

Structural Similarities :

  • Both compounds include a furan-derived moiety (THF in the target compound vs. 2-furoate in this analogue).

Key Differences :

  • Functional Groups : The target compound’s carboxamide and oxadiazole groups contrast with the sulfonamide and ester functionalities here.
  • Stability : Esters (e.g., furoate) are prone to hydrolysis, whereas carboxamides and oxadiazoles offer superior stability in physiological conditions .

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on existing research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrrole moiety, an oxadiazole ring, and a tetrahydrofuran structure. The synthesis typically involves multi-step processes that include:

  • Preparation of 1-methyl-1H-pyrrole : This is often achieved through the reaction of pyrrole derivatives with suitable reagents.
  • Synthesis of 1,2,4-oxadiazole : Cyclization reactions are employed to form the oxadiazole ring.
  • Formation of Tetrahydrofuran Derivative : This involves the reaction of the prepared intermediates under controlled conditions.

Each synthetic step requires careful optimization of reaction conditions to ensure high yield and purity.

Antitumor Properties

Recent studies have highlighted the antitumor activity of compounds related to oxadiazoles. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance cytotoxicity against various cancer cell lines.

CompoundIC50 (µg/mL)Mechanism of Action
Compound A1.61 ± 1.92Induces apoptosis via mitochondrial pathway
Compound B1.98 ± 1.22Inhibits cell cycle progression in G2/M phase

These findings suggest that this compound could exhibit similar antitumor properties due to its structural analogies.

Antimicrobial Activity

In addition to antitumor effects, compounds containing oxadiazole rings have been investigated for their antimicrobial properties . Studies indicate that these compounds can act against various bacterial strains by disrupting cellular processes or inhibiting essential enzymes.

Case Studies and Research Findings

Several case studies have reported on the biological activities of similar compounds:

  • Study on Antiviral Activity : A related oxadiazole compound demonstrated significant antiviral activity against Cytomegalovirus, suggesting potential therapeutic applications in viral infections.
    • Research Methodology : The study utilized in vitro assays to evaluate the efficacy of the compound against viral replication.
    • Results : The compound showed a dose-dependent reduction in viral load.
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of oxadiazole derivatives in models of acute inflammation.
    • Mechanism : These compounds were found to inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. For example, a common approach uses a nucleophilic substitution reaction between 5-(chloromethyl)-1,2,4-oxadiazole derivatives and tetrahydrofuran-2-carboxamide precursors. Reaction conditions often include polar aprotic solvents (e.g., DMF), bases like K2_2CO3_3, and room-temperature stirring to facilitate coupling . Post-synthetic purification via column chromatography or recrystallization (e.g., from ethanol or DMF) is critical to achieve high purity (>95%) .

Q. How is the compound characterized post-synthesis to confirm its structure?

Characterization relies on spectroscopic techniques:

  • 1H NMR : Identifies proton environments (e.g., methyl groups on pyrrole at δ 2.13 ppm, tetrahydrofuran protons at δ 3.85–4.12 ppm) .
  • 13C NMR : Confirms carbonyl carbons (e.g., amide C=O at ~170 ppm) and heterocyclic carbons .
  • IR Spectroscopy : Detects functional groups like amide N–H stretches (~3300 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}) .
  • LC-MS/HPLC : Validates molecular weight (e.g., ESI-MS m/z 370.0) and purity (>99%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

SAR studies should systematically vary substituents on the oxadiazole and tetrahydrofuran moieties. For example:

  • Oxadiazole modifications : Replace the 1-methylpyrrole group with phenyl or thiophene rings to assess electronic effects on target binding .
  • Tetrahydrofuran substitutions : Introduce hydroxyl or halogen groups to evaluate steric and solubility impacts . Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to correlate structural changes with activity trends .

Q. How can contradictions in reported biological activity data for similar compounds be resolved?

Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

  • Standardize assays : Use validated protocols (e.g., NIH/NCATS guidelines) for IC50_{50} determination .
  • Control for purity : Ensure compounds are ≥98% pure via HPLC to exclude impurities affecting results .
  • Meta-analysis : Compare data across multiple studies (e.g., antimicrobial activity of oxadiazoles vs. thiadiazoles) to identify consensus trends .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

Key parameters include:

  • Solvent selection : DMF or acetonitrile improves solubility of intermediates .
  • Catalysis : Use iodine/TEA for cyclization steps, reducing reaction time from hours to minutes .
  • Temperature control : Reflux in acetonitrile (82°C) accelerates coupling without side-product formation .
  • Workflow integration : Employ flow chemistry for continuous processing, achieving yields >80% .

Q. What mechanisms underlie the compound’s potential biological activity?

Preliminary data suggest dual mechanisms:

  • Enzyme inhibition : The oxadiazole moiety may chelate metal ions in bacterial enzymes (e.g., β-lactamases), disrupting function .
  • Receptor modulation : The tetrahydrofuran carboxamide group could mimic endogenous ligands (e.g., adenosine), targeting G-protein-coupled receptors . Experimental validation requires kinetoplastid assays and X-ray crystallography of compound-enzyme complexes .

Q. How can computational methods predict the compound’s interactions with biological targets?

Use molecular dynamics (MD) and density functional theory (DFT):

  • Docking simulations : AutoDock Vina predicts binding affinities to targets like COX-2 or EGFR .
  • ADMET profiling : SwissADME estimates solubility (LogP ~2.5) and bioavailability (%ABS >70%) .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., oxadiazole N-atoms) for reaction pathway analysis .

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